molecular formula C7H15ClF3NO B1379220 3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride CAS No. 1461714-45-3

3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride

Cat. No.: B1379220
CAS No.: 1461714-45-3
M. Wt: 221.65 g/mol
InChI Key: QZGKSOOMUVAHSK-UHFFFAOYSA-N
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Description

3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride is a chemical compound with the molecular formula C(7)H({15})ClF(_3)NO. It is known for its unique structure, which includes a trifluoroethyl group, making it a valuable compound in various chemical and pharmaceutical applications. The presence of the trifluoroethyl group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: Ethylamine and 2,2,2-trifluoroethylamine are key starting materials.

    Reaction with Epoxide: The reaction of ethylamine with an epoxide, such as propylene oxide, forms 3-aminopropanol.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution using 2,2,2-trifluoroethylamine.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique trifluoroethyl group.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of metabolic pathways.

Comparison with Similar Compounds

  • 3-[Methyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride
  • 3-[Ethyl(2,2,2-difluoroethyl)amino]propan-1-ol hydrochloride
  • 3-[Ethyl(2,2,2-trifluoropropyl)amino]propan-1-ol hydrochloride

Comparison:

  • 3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride is unique due to the presence of the trifluoroethyl group, which imparts higher lipophilicity and metabolic stability compared to its analogs.
  • 3-[Methyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride has a methyl group instead of an ethyl group, resulting in slightly different physicochemical properties.
  • 3-[Ethyl(2,2,2-difluoroethyl)amino]propan-1-ol hydrochloride has one less fluorine atom, affecting its reactivity and stability.
  • 3-[Ethyl(2,2,2-trifluoropropyl)amino]propan-1-ol hydrochloride has a longer alkyl chain, which can influence its solubility and interaction with biological targets.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3NO.ClH/c1-2-11(4-3-5-12)6-7(8,9)10;/h12H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGKSOOMUVAHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCO)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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